molecular formula C19H23N B1206869 Diphenidine CAS No. 36794-52-2

Diphenidine

货号: B1206869
CAS 编号: 36794-52-2
分子量: 265.4 g/mol
InChI 键: JQWJJJYHVHNXJH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(1,2-diphenylethyl)piperidine is a stilbenoid.

生物活性

Diphenidine, a novel psychoactive substance (NPS), has garnered attention due to its unique pharmacological properties, primarily as an NMDA receptor antagonist. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, metabolic pathways, and potential therapeutic applications.

Pharmacodynamics

This compound exhibits significant antagonistic effects on the NMDA receptor, which is crucial for mediating excitatory neurotransmission in the brain. Studies using rat hippocampal slices have demonstrated that this compound can effectively block NMDA-mediated field excitatory postsynaptic potentials (fEPSPs) at concentrations comparable to those of ketamine, a well-known dissociative anesthetic .

Key Findings:

  • NMDA Receptor Antagonism: this compound's uncompetitive antagonism at the NMDA receptor suggests it may inhibit excitotoxicity associated with excessive glutamate release .
  • Monoamine Transporter Interaction: this compound has been identified as an equipotent inhibitor of norepinephrine and dopamine transporters, with weaker effects on serotonin transporters. This interaction may contribute to its psychoactive effects .

Metabolism and Toxicology

The metabolism of this compound has been studied extensively, revealing various pathways involving hydroxylation of its piperidine and phenyl rings. In a study involving rats, this compound was administered at a dose of 20 mg/kg, leading to the identification of multiple mono- and dihydroxy metabolites in urine .

Metabolic Pathways:

  • Hydroxylation: The primary metabolic pathway involves mono-hydroxylation, resulting in several metabolites detectable in biological fluids .
  • Toxicity Profile: Limited data are available regarding the toxicity of this compound. However, one study reported an LD50 estimation in mice without extensive toxicological evaluations for reproductive or carcinogenic effects .

Case Studies and Clinical Observations

Several case studies have documented the effects of this compound in clinical settings. One notable case involved a fatality linked to this compound combined with synthetic cannabinoid receptor agonists. Analysis revealed high concentrations of this compound in adipose tissue, emphasizing the compound's potential for accumulation in body tissues .

Clinical Observations:

  • Behavioral Effects: In vivo studies indicate that high doses of this compound disrupt sensorimotor gating as measured by prepulse inhibition (PPI) experiments in rats. This disruption aligns with the effects seen with other NMDA antagonists .
  • Stereotypic Behavior: Dose-dependent stereotypic behaviors were observed following administration through various routes, indicating significant central nervous system activity .

Comparative Analysis with Other NPS

This compound is part of a broader class of NPS that includes methoxphenidine and diclofensine. Comparative studies highlight that while all these substances exhibit NMDA receptor antagonism, their affinities for monoamine transporters vary significantly.

CompoundNMDA Receptor AffinityDAT AffinityNET AffinitySERT Affinity
This compoundModerateLow μM rangeLow μM rangeVery weak
MethoxphenidineHighModerateModerateModerate
DiclofensineLowSubmicromolarModerateModerate

Potential Therapeutic Applications

Given its pharmacological profile, this compound has been explored for potential therapeutic uses, particularly in neuroprotection during ischemic events. Historical patents have suggested its utility in treating neurotoxic injuries related to conditions such as stroke or cardiac arrest due to its NMDA antagonist properties .

Research Implications:

  • Neuroprotective Effects: The blockade of NMDA receptors may offer protective benefits against excitotoxic damage during ischemic episodes .
  • Further Research Needed: Despite promising findings, further research is necessary to fully understand the therapeutic potential and safety profile of this compound.

属性

CAS 编号

36794-52-2

分子式

C19H23N

分子量

265.4 g/mol

IUPAC 名称

1-(1,2-diphenylethyl)piperidine

InChI

InChI=1S/C19H23N/c1-4-10-17(11-5-1)16-19(18-12-6-2-7-13-18)20-14-8-3-9-15-20/h1-2,4-7,10-13,19H,3,8-9,14-16H2

InChI 键

JQWJJJYHVHNXJH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3

规范 SMILES

C1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3

同义词

1-(1,2-diphenylethyl)piperidine
diphenidine

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenidine
Reactant of Route 2
Reactant of Route 2
Diphenidine
Reactant of Route 3
Reactant of Route 3
Diphenidine
Reactant of Route 4
Reactant of Route 4
Diphenidine
Reactant of Route 5
Diphenidine
Reactant of Route 6
Diphenidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。